7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate
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Overview
Description
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a chromen ring system fused with a furan carboxylate group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromen derivative, while reduction could produce a simpler, less functionalized molecule .
Scientific Research Applications
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives, such as:
- 7-methyl-2-oxo-2H-chromen-4-yl acetic acid
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl oxy phenyl acetic acid
Uniqueness
What sets 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl furan-2-carboxylate apart is its unique combination of a chromen ring system with a furan carboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H14O5 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) furan-2-carboxylate |
InChI |
InChI=1S/C21H14O5/c1-13-10-17-20(18(11-13)26-21(23)16-8-5-9-24-16)15(12-19(22)25-17)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
YEIGKTFMSOZODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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